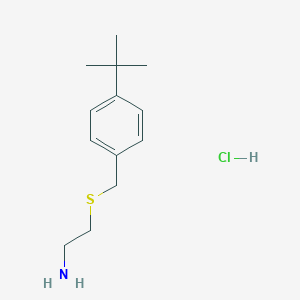
MFCD31714247
Beschreibung
However, based on analogous MDL-numbered compounds (e.g., MFCD00039227 and MFCD00003330) and their structural/functional profiles, we infer that MFCD31714247 likely belongs to the class of trifluoromethyl-substituted aromatic ketones or related derivatives. Such compounds are frequently explored in pharmaceutical and materials science research due to their unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and electronic effects imparted by fluorine substituents.
While specific data on this compound is unavailable, compounds with analogous MDL identifiers (e.g., CAS 1533-03-5, MDL MFCD00039227) exhibit molecular formulas like C₁₀H₉F₃O, molecular weights ~202.17 g/mol, and functionalities such as ketone groups linked to trifluoromethylphenyl moieties. These structural features often correlate with applications in drug discovery, agrochemicals, or organic electronics.
Eigenschaften
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NS.ClH/c1-13(2,3)12-6-4-11(5-7-12)10-15-9-8-14;/h4-7H,8-10,14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNAEYUMBVFTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride typically involves the reaction of 4-tert-butylbenzyl chloride with ethylamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Common solvents include ethanol or methanol
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity levels
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions can yield the corresponding thiol
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylamine moieties
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, acetonitrile
Major Products
Sulfoxides and sulfones: From oxidation reactions
Thiols: From reduction reactions
Substituted derivatives: From nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in various diseases
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(4-tert-Butyl-benzylsulfanyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- The trifluoromethyl (-CF₃) group is a common motif, enhancing thermal stability and resistance to enzymatic degradation.
- Brominated analogs (e.g., CAS 1761-61-1) exhibit lower similarity scores due to divergent electronic and steric properties.
Physicochemical Properties
A comparison of critical properties is summarized below:
Notes:
- Higher Log P values (e.g., 3.12 for MFCD00039227) indicate greater lipophilicity, favoring blood-brain barrier penetration.
- Lower Topological Polar Surface Area (TPSA) correlates with enhanced membrane permeability, critical for CNS-targeting drugs.
Research Findings and Discussion
- Structural-Activity Relationships : The trifluoromethyl group in MFCD00039227 analogs enhances metabolic stability but may reduce aqueous solubility, necessitating formulation optimization.
- Synthetic Efficiency : Green chemistry approaches (e.g., A-FGO catalysts) for MFCD00003330 improve sustainability but require cost-benefit analysis for industrial scaling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


